Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate
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Overview
Description
Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate is a chemical compound with the molecular formula C8H6F2LiNO2. It is known for its unique properties and applications in various scientific fields, including pharmaceuticals and material science. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate typically involves the difluoromethylation of pyridine derivativesThis process can be achieved using various difluoromethylation reagents under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-fluoro-2-(pyridin-2-yl)acetate
- Lithium 2-chloro-2-(pyridin-2-yl)acetate
- Lithium 2-bromo-2-(pyridin-2-yl)acetate
Uniqueness
Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
lithium;2-[4-(difluoromethyl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.Li/c9-8(10)5-1-2-11-6(3-5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLRKJVWXWLTK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1C(F)F)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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